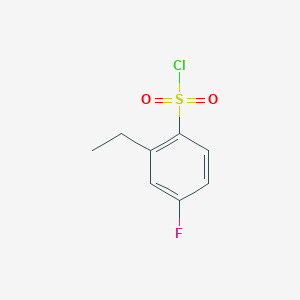

2-Ethyl-4-fluorobenzenesulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Electrophilic Reagents

The sulfonyl chloride functional group is a powerful electrophile, rendering arylsulfonyl chlorides highly reactive towards a wide array of nucleophiles. This reactivity is central to their role in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The robust nature of the resulting sulfonamide bond, for instance, makes it a common feature in many pharmaceuticals and agrochemicals. The electrophilicity of the sulfur atom is enhanced by the two oxygen atoms and the chlorine atom, which are strongly electron-withdrawing. This polarization facilitates nucleophilic attack, making sulfonyl chlorides indispensable reagents for introducing the sulfonyl group into organic molecules.

Role of Halogenated Benzene (B151609) Derivatives in Chemical Research

Halogenated benzene derivatives are fundamental building blocks in chemical research and industry. The presence of halogen atoms on the benzene ring significantly influences the molecule's reactivity, regioselectivity in further substitutions, and physical properties. Fluorine, in particular, possesses unique properties such as high electronegativity, small size, and the ability to form strong bonds with carbon. The introduction of fluorine into aromatic systems can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated aromatic compounds, including fluorinated benzenesulfonyl chlorides, highly valuable in the design of new materials and therapeutic agents.

Positioning of 2-Ethyl-4-fluorobenzenesulfonyl Chloride within Substituted Arylsulfonyl Systems

While specific research data for this compound is not extensively available in the public domain, its structural analogues, such as 2-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride, have been subjects of study. The data from these related compounds can provide valuable insights into the expected properties and reactivity of this compound.

For instance, 2-fluorobenzenesulfonyl chloride is a known fluorinated arylsulfonyl chloride that can be prepared from o-benzenedisulfonyl fluoride. sigmaaldrich.com It serves as a reagent in the synthesis of various furan (B31954) derivatives and other complex organic molecules. sigmaaldrich.comsigmaaldrich.com Similarly, 4-fluorobenzenesulfonyl chloride is recognized as an excellent activating agent for covalently attaching biological substances to solid supports and is used as a reagent in protein studies utilizing fluorine NMR.

The table below presents a comparison of the physical and chemical properties of related fluorinated benzenesulfonyl chlorides, which can serve as a predictive reference for this compound.

| Property | 2-Fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | 2,4-Difluorobenzenesulfonyl chloride |

| CAS Number | 2905-21-7 chemicalbook.com | 349-88-2 chemicalbook.com | 13918-92-8 |

| Molecular Formula | C6H4ClFO2S nih.gov | C6H4ClFO2S nih.gov | C6H3ClF2O2S |

| Molecular Weight | 194.61 g/mol sigmaaldrich.com | 194.61 g/mol | 212.6 g/mol |

| Boiling Point | 246-247 °C sigmaaldrich.com | 95-96 °C / 2 mmHg sigmaaldrich.com | 101-102 °C / 1 mmHg |

| Melting Point | 27-30 °C sigmaaldrich.com | 29-31 °C chemicalbook.com | -16 to -13 °C |

| Density | 1.47 g/mL at 25 °C sigmaaldrich.com | Not specified | ~1.6 g/cm³ |

| Refractive Index | n20/D 1.537 sigmaaldrich.com | Not specified | 1.5187 |

Note: Data for 2,4-Difluorobenzenesulfonyl chloride is sourced from a general chemical information database. chembk.com

The synthesis of fluoronitrobenzenesulfonyl chlorides, another class of related compounds, has been described via a two-step procedure from difluoronitrobenzenes, showcasing a general route to such substituted arylsulfonyl chlorides. researchgate.net These synthetic strategies could potentially be adapted for the preparation of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSJMRZCVHRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of 2-Ethyl-4-fluorobenzenesulfonyl Chloride

The construction of the target molecule can be approached through several synthetic strategies, each with its own set of advantages and challenges.

A primary and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction on a suitable precursor, namely 1-ethyl-3-fluorobenzene (B1590456). The most common sulfonating agent for this transformation is chlorosulfonic acid (ClSO₃H). This powerful reagent introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring.

The reaction is typically carried out by treating 1-ethyl-3-fluorobenzene with an excess of chlorosulfonic acid, often at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products. The reaction proceeds as follows:

C₂H₅(C₆H₄)F + 2 ClSO₃H → C₂H₅(C₆H₃F)SO₂Cl + H₂SO₄ + HCl

The choice of solvent is critical, with common options including chlorinated hydrocarbons like dichloromethane (B109758) or chloroform, which are inert under the strong acidic conditions.

| Reagent/Condition | Purpose | Typical Parameters |

| 1-ethyl-3-fluorobenzene | Starting material | 1 equivalent |

| Chlorosulfonic acid | Sulfonating agent | 2-5 equivalents |

| Solvent | Reaction medium | Dichloromethane, Chloroform |

| Temperature | Reaction control | 0 °C to room temperature |

| Reaction Time | Completion of reaction | 1-4 hours |

Table 1: Typical Reaction Conditions for Sulfonylation

An alternative, though less direct, approach involves the conversion of a sulfonic acid derivative into the desired sulfonyl chloride. This two-step process would first involve the sulfonation of 1-ethyl-3-fluorobenzene using fuming sulfuric acid (oleum) to yield 2-ethyl-4-fluorobenzenesulfonic acid. Subsequently, the sulfonic acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into a sulfonyl chloride.

While this method offers an alternative, the direct chlorosulfonation is generally more efficient and atom-economical.

More complex, multistep synthetic routes could also be envisioned, potentially starting from different precursors. However, for a molecule with the relative simplicity of this compound, a direct electrophilic aromatic substitution on 1-ethyl-3-fluorobenzene remains the most practical and widely employed strategy.

Regioselective Synthesis Considerations

The key challenge in the synthesis of this compound lies in controlling the regioselectivity of the sulfonation reaction. The starting material, 1-ethyl-3-fluorobenzene, has multiple positions where the incoming electrophile (the chlorosulfonyl group) can attack.

The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. googleapis.com

Ethyl Group (-C₂H₅): The ethyl group is an activating, ortho-, para-director. googleapis.com It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby activating the ring towards electrophilic attack. It directs incoming electrophiles primarily to the positions ortho and para to itself.

Fluoro Group (-F): The fluorine atom is a deactivating, ortho-, para-director. googleapis.com It is highly electronegative and withdraws electron density from the ring through a strong inductive effect (-I), making the ring less reactive than benzene. However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which directs the incoming electrophile to the ortho and para positions. wikipedia.orgresearchgate.net

In 1-ethyl-3-fluorobenzene, the positions available for substitution are C2, C4, C5, and C6. The directing effects of the ethyl and fluoro groups on these positions are summarized below:

| Position | Directed by Ethyl Group (at C1) | Directed by Fluoro Group (at C3) | Combined Effect |

| C2 | Ortho | Ortho | Strongly favored |

| C4 | Para | Ortho | Strongly favored |

| C5 | Meta | Meta | Disfavored |

| C6 | Ortho | Para | Favored |

Table 2: Analysis of Directing Effects in 1-ethyl-3-fluorobenzene

Based on this analysis, the incoming electrophile is expected to preferentially attack the C2, C4, and C6 positions. The formation of the desired this compound (substitution at C4) is therefore a plausible outcome, alongside the formation of the 2-ethyl-6-fluoro and 4-ethyl-2-fluoro isomers.

Achieving a high yield of the desired 2-ethyl-4-fluoro isomer requires careful optimization of the reaction conditions to influence the regiochemical outcome.

One key factor is steric hindrance . The ethyl group is bulkier than the fluorine atom. This steric bulk can hinder the approach of the electrophile to the positions ortho to the ethyl group (C2 and C6). aakash.ac.in Therefore, substitution at the C4 position, which is para to the ethyl group, is often favored.

A patent for the preparation of 2,4-disubstituted benzenesulfonyl chlorides suggests that a low-temperature, stepwise reaction can significantly improve the regioselectivity. patsnap.com By slowly adding the chlorosulfonic acid at a controlled low temperature, the formation of unwanted isomers and side products can be minimized. The use of an inorganic salt aid, as mentioned in the patent, may also play a role in amplifying the directing effects and steric hindrance to favor the desired isomer. patsnap.com

Further optimization may involve exploring different solvents and reaction times. A solvent with a specific polarity could potentially influence the transition state energies of the different substitution pathways, thereby altering the isomer ratio.

Purification and Isolation Techniques in the Synthesis of Arylsulfonyl Chlorides

The successful synthesis of arylsulfonyl chlorides, including this compound, is critically dependent on effective purification and isolation techniques. These processes are essential for removing unreacted starting materials, byproducts, and residual reagents from the crude reaction mixture to yield a product of high purity. The choice of method is largely dictated by the physical state of the arylsulfonyl chloride (whether it is a solid or a liquid at room temperature) and the nature of the impurities present.

Common impurities in the synthesis of arylsulfonyl chlorides include the corresponding sulfonic acid, which forms through hydrolysis, and residual chlorosulfonic acid from the reaction. lookchem.commdpi.com The purification strategies are therefore primarily aimed at eliminating these acidic and water-soluble contaminants.

Initial Work-up and Isolation

The initial step in isolating arylsulfonyl chlorides from the reaction mixture often involves quenching the reaction. This is typically achieved by carefully adding the reaction mixture to a large volume of cold water or an ice-water slurry. mdpi.comresearchgate.netrsc.org Due to their low solubility in water, most arylsulfonyl chlorides precipitate out of the aqueous solution upon quenching. researchgate.netacs.org This precipitation effectively separates the product from water-soluble impurities.

In some procedures, an organic co-solvent may be used during the quenching process to improve the handling characteristics of the product. For instance, the inclusion of diglyme (B29089) has been shown to result in a powdered product with better flowability. mdpi.com

The precipitated solid is then collected by vacuum filtration and washed with cold water to remove any remaining water-soluble acids. mdpi.comacs.org If the arylsulfonyl chloride is a liquid or does not fully precipitate, the product is extracted from the aqueous mixture using a water-immiscible organic solvent such as diethyl ether, dichloromethane, or chloroform. rsc.orggoogle.com

Following extraction, the organic layer is typically washed with a dilute basic solution, such as sodium bicarbonate, to neutralize and remove acidic impurities. lookchem.com This is followed by one or more washes with water to remove the base and any remaining salts. The organic solution is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure. lookchem.comacs.org

Purification Techniques

After initial isolation, further purification is often necessary to achieve the desired level of purity. The most common techniques employed are recrystallization for solid compounds and distillation for liquids.

Recrystallization

For solid arylsulfonyl chlorides, recrystallization is a highly effective purification method. cdnsciencepub.com The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the sulfonyl chloride readily at elevated temperatures but poorly at lower temperatures. Common solvents and solvent systems for the recrystallization of arylsulfonyl chlorides include petroleum ether, toluene (B28343), and mixtures of toluene and petroleum ether. lookchem.comcdnsciencepub.com After crystallization, the purified product is collected by filtration, washed with a small amount of cold solvent, and dried, often in a vacuum oven. mdpi.com

| Solvent/Solvent System | Typical Application | Reference |

|---|---|---|

| Petroleum Ether | Used for various benzenesulfonyl chlorides. | cdnsciencepub.com |

| Toluene | A common choice for solid acid chlorides. | lookchem.com |

| Toluene-Petroleum Ether | Used as a mixed solvent system to achieve optimal solubility characteristics. | lookchem.com |

| Hexanes/Tetrahydrofuran | A specific example of a mixed solvent system for recrystallization. | rsc.org |

| Acetonitrile | Used for recrystallizing dithiobis(2-chloropyridine) as a precursor. | acs.org |

Distillation

For liquid arylsulfonyl chlorides, fractional distillation under reduced pressure (vacuum distillation) is the preferred method of purification. lookchem.comcdnsciencepub.com This technique separates compounds based on differences in their boiling points. Performing the distillation under vacuum allows the substance to boil at a lower temperature, which is crucial for preventing the thermal decomposition of the sulfonyl chloride functional group. This method is effective at removing less volatile impurities, such as the corresponding sulfonic acid, and more volatile impurities. lookchem.com

Chromatography

In cases where distillation or recrystallization does not provide adequate purity, or for the purification of small quantities of material, column chromatography is employed. rsc.orgnih.govrsc.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes or petroleum ether. rsc.orgnih.gov Different components of the mixture travel through the column at different rates, allowing for their separation and collection as purified fractions. High-performance liquid chromatography (HPLC) can also be utilized, and this method is scalable for preparative separations to isolate impurities. sielc.com

| Technique | Physical State of Product | Description | Common Impurities Removed | Reference |

|---|---|---|---|---|

| Aqueous Work-up (Washing) | Solid or Liquid | Washing the product or an organic solution of the product with water and/or dilute base. | Corresponding sulfonic acid, residual chlorosulfonic acid, hydrogen chloride. | lookchem.com |

| Recrystallization | Solid | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Soluble impurities and byproducts. | lookchem.comcdnsciencepub.com |

| Vacuum Distillation | Liquid | Separating liquids based on boiling point differences at reduced pressure to prevent decomposition. | Non-volatile or more volatile impurities. | lookchem.comcdnsciencepub.com |

| Flash Column Chromatography | Solid or Liquid | Separation based on differential adsorption on a solid stationary phase. | Closely related byproducts and unreacted starting materials. | rsc.orgnih.gov |

The final purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and quantify any remaining impurities. mdpi.com

Reaction Chemistry and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Sulfonyl Center

The central theme of 2-Ethyl-4-fluorobenzenesulfonyl chloride's reactivity is the nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

The reaction of sulfonyl chlorides with nitrogen-containing nucleophiles, such as primary and secondary amines or hydrazines, is a fundamental and widely utilized method for the synthesis of sulfonamides. ekb.egucl.ac.uk

Formation of Sulfonamides and Their Derivatives

When this compound is treated with a primary or secondary amine, a nucleophilic attack by the amine's nitrogen atom on the sulfonyl sulfur occurs. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, resulting in the formation of a stable sulfonamide bond. nih.gov The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. ekb.eg

RNH₂ + C₂H₅(F)C₆H₃SO₂Cl → C₂H₅(F)C₆H₃SO₂NHR + HCl

R₂NH + C₂H₅(F)C₆H₃SO₂Cl → C₂H₅(F)C₆H₃SO₂NR₂ + HCl

Similarly, reactions with hydrazine (B178648) and its derivatives yield the corresponding sulfonylhydrazides. nih.govnih.gov These compounds are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

| Nitrogen Nucleophile | Aryl Sulfonyl Chloride | Base/Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Diethyl ether | N-phenylbenzenesulfonamide | 85% | ekb.eg |

| Primary Amines | Aryl sulfonyl chloride | Pyridine/Chlorinated solvent | N-Aryl sulfonamide | Excellent (up to 97%) | ekb.eg |

| Amino Acids | p-Toluenesulfonyl chloride | Na₂CO₃/Water | N-Tosyl amino acid | Excellent | mdpi.com |

| Allylamine | p-Toluenesulfonyl chloride (in situ) | Triethylamine/Acetone | N-allyl-4-methylbenzenesulfonamide | 95% | ekb.eg |

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for the reactions of this compound are not extensively documented in publicly available literature. However, the kinetics of sulfonamide formation from other aryl sulfonyl chlorides are generally understood to follow a second-order rate law, dependent on the concentrations of both the sulfonyl chloride and the amine.

The reaction rate is influenced by several factors:

Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic ones (e.g., aromatic amines).

Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can slow down the reaction rate.

Solvent: Polar aprotic solvents are often used to facilitate the reaction.

Leaving Group Ability: The chloride ion is an effective leaving group, contributing to a favorable reaction rate.

Thermodynamically, the formation of the S-N bond in a sulfonamide is a highly favorable process, resulting in a stable product. The reaction is typically exothermic.

Reactions with Oxygen-Containing Nucleophiles (Alcohols, Phenols)

Alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction provides a method for converting the hydroxyl group of an alcohol or phenol (B47542) into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org

Synthesis of Sulfonate Esters

The synthesis of sulfonate esters from this compound and an alcohol or phenol proceeds via a mechanism analogous to sulfonamide formation. youtube.com The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base like pyridine, which serves both to catalyze the reaction and to neutralize the HCl byproduct. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

The general reaction is:

ROH + C₂H₅(F)C₆H₃SO₂Cl → C₂H₅(F)C₆H₃SO₂OR + HCl

| Oxygen Nucleophile | Sulfonyl Chloride | Base/Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Alcohols | Mesyl chloride, Tosyl chloride, Triflyl chloride | Pyridine | Alkyl sulfonate ester | Converts -OH to a good leaving group. | youtube.com |

| Phenol Derivatives | Various sulfonyl chlorides | Pyridine/Dichloromethane (B109758) | Aryl sulfonate ester | Facile synthesis with good to excellent yields. | researchgate.net |

| 1-Butanol | p-Toluenesulfonyl chloride | Pyridine | Butyl tosylate | Intermediate for further Sₙ2 reactions. | libretexts.org |

Reactions with Carbon-Containing Nucleophiles (e.g., Organometallics, Enolates)

The reaction of sulfonyl chlorides with carbon-based nucleophiles is less common than with nitrogen or oxygen nucleophiles but represents a potential route for the formation of carbon-sulfur bonds, leading to sulfones.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles. libretexts.orgyoutube.comlibretexts.org In principle, they can attack the electrophilic sulfur center of this compound to displace the chloride and form a sulfone (C₂H₅(F)C₆H₃SO₂R). However, the high reactivity of these reagents can lead to side reactions. It is important to note that Grignard reagents will react twice with esters to yield tertiary alcohols, showcasing their strong nucleophilic character. masterorganicchemistry.com

Enolates, which are carbon nucleophiles derived from the deprotonation of a carbon atom alpha to a carbonyl group, can also react with electrophiles. masterorganicchemistry.com While their primary use is in alkylation reactions with alkyl halides, their reaction with a sulfonyl chloride could potentially lead to the formation of β-keto sulfones. This reaction would involve the enolate's α-carbon attacking the sulfur atom of this compound. The feasibility and efficiency of this reaction would depend on the specific enolate and reaction conditions used. researchgate.net

Due to the limited specific literature on these reactions with this compound, the outcomes are projected based on the established reactivity of the functional groups involved.

Electrophilic and Radical Reactivity of the Aromatic Ring

The sulfonyl chloride group is a powerful deactivating group for electrophilic aromatic substitution (EAS). This deactivation stems from two primary electronic effects:

Resonance Effect: The sulfonyl group can also withdraw electron density from the aromatic π-system through resonance (a mesomeric effect). It acts as a π-acceptor, delocalizing the ring's π-electrons onto the sulfonyl oxygen atoms. This delocalization further decreases the electron density on the aromatic ring, significantly slowing the rate of electrophilic attack compared to unsubstituted benzene (B151609).

Collectively, these effects make the aromatic ring of this compound significantly less reactive towards electrophiles.

Regioselectivity in EAS reactions on a substituted benzene ring is determined by the directing effects of the substituents already present. Each group on this compound directs incoming electrophiles to specific positions. The final outcome depends on the interplay of these directing effects.

Sulfonyl Chloride (-SO₂Cl) Group: As a strong electron-withdrawing group, it is a meta-director . It directs incoming electrophiles to the positions meta (C3 and C5) to itself.

Ethyl (-CH₂CH₃) Group: As an alkyl group, it is an electron-donating group through induction and hyperconjugation. It is a weak activator and an ortho, para-director .

Fluorine (-F) Atom: As a halogen, it is deactivating due to its strong inductive effect but is an ortho, para-director because its lone pairs can be donated through resonance.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|---|

| -SO₂Cl | C1 | Strongly Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta | C3, C5 |

| -CH₂CH₃ | C2 | Weakly Donating (Inductive & Hyperconjugation) | Weakly Activating | Ortho, Para | C3, C6 |

| -F | C4 | Withdrawing (Inductive), Donating (Resonance) | Deactivating | Ortho, Para | C3, C5 |

Catalytic Transformations Involving this compound

Beyond its reactivity in classical electrophilic aromatic substitution, this compound can serve as a substrate in a variety of modern transition metal-catalyzed reactions.

Aryl sulfonyl chlorides are increasingly recognized as viable electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides and triflates. The C-SO₂Cl bond can be activated by a low-valent palladium catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. While specific studies on C-H arylation using this compound as the arylating agent are not prevalent, its participation in related cross-coupling reactions is mechanistically plausible. In such transformations, the sulfonyl chloride moiety acts as a leaving group.

Potential reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

Stille Coupling: Reaction with an organostannane reagent.

Heck Reaction: Reaction with an alkene.

These methods offer a powerful route for the functionalization of the C1 position of the aromatic ring.

Aryl sulfonyl chlorides are known to undergo photochemical reactions upon exposure to ultraviolet (UV) light. The primary photochemical event is the homolytic cleavage of the relatively weak sulfur-chlorine (S-Cl) bond. rsc.org This process generates a highly reactive arylsulfonyl radical (ArSO₂•) and a chlorine radical (Cl•).

The resulting sulfonyl radical can participate in various subsequent reactions, most notably:

Radical Addition: Addition across the double or triple bonds of unsaturated compounds like alkenes and alkynes.

Hydrogen Abstraction: Abstraction of a hydrogen atom from a suitable donor molecule.

These photochemical methods provide a metal-free pathway for generating sulfonyl radicals, which are valuable intermediates in organic synthesis for forming C-S and C-C bonds under mild conditions. rsc.orgresearchgate.net

Besides palladium, other transition metals like nickel and copper are effective catalysts for transformations involving aryl sulfonyl derivatives. These metals can facilitate desulfonylative cross-coupling reactions where the entire -SO₂Cl group is removed and replaced.

Derivatives, Analogues, and Structural Modifications

Synthesis of Novel Sulfonamide Analogues

The reaction of 2-Ethyl-4-fluorobenzenesulfonyl chloride with primary or secondary amines is a cornerstone of its synthetic utility, yielding a diverse class of compounds known as sulfonamides. ekb.egmdpi.com This reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. researchgate.net

The structural diversity of the resulting sulfonamides can be readily achieved by varying the amine coupling partner. A wide array of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of novel analogues. ekb.egresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg The choice of amine allows for the introduction of various functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR). For instance, coupling with amino acids or their esters can produce compounds with enhanced solubility or specific biological targeting capabilities. mdpi.comacs.orgnih.gov

Below is a table illustrating the diversification of the sulfonamide structure through coupling with different representative amines.

| Amine Reactant | Resulting Sulfonamide Derivative |

| Aniline | N-phenyl-2-ethyl-4-fluorobenzenesulfonamide |

| Piperidine | 1-[(2-Ethyl-4-fluorophenyl)sulfonyl]piperidine |

| Proline Methyl Ester | Methyl 1-[(2-ethyl-4-fluorophenyl)sulfonyl]prolinate |

| 2-Aminopyridine | N-(pyridin-2-yl)-2-ethyl-4-fluorobenzenesulfonamide |

This table presents hypothetical products based on established chemical reactions.

While the most common strategy for diversification involves varying the amine component, modification of the 2-ethyl-4-fluorophenyl ring itself represents another avenue for creating novel analogues. Post-sulfonamidation modifications are less frequent than the use of pre-functionalized building blocks but can be achieved through various organic reactions.

Potential synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing sulfonyl group, could potentially be displaced by strong nucleophiles under specific conditions.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is challenging due to the deactivating nature of the sulfonyl group. However, under forcing conditions, electrophilic substitution could occur, likely directed to the positions ortho to the ethyl group or ortho to the fluorine atom.

Metal-Catalyzed Cross-Coupling: If the aryl moiety were further functionalized with a suitable handle (e.g., a bromine or iodine atom), palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a copper-catalyzed cross-coupling of a brominated benzenesulfonamide with an amine has been used to synthesize derivatives. nih.gov

Formation of Sulfonyl Esters and Related Sulfonyl Fluorides

In addition to amines, this compound can react with other nucleophiles, such as alcohols and fluoride ions, to yield sulfonyl esters and sulfonyl fluorides, respectively.

The reaction with alcohols or phenols, typically in the presence of a base, produces sulfonate esters. nih.govnbinno.com These esters are themselves valuable chemical intermediates and have applications in various fields. The stability and reactivity of the resulting ester can be tuned by the choice of the alcohol. nih.gov

Furthermore, the sulfonyl chloride can be converted into the corresponding 2-Ethyl-4-fluorobenzenesulfonyl fluoride. This transformation is a halogen exchange (CHLOROFEX) reaction, commonly achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride. ccspublishing.org.cnorganic-chemistry.org The reaction can be performed under mild conditions, for example, using potassium fluoride in a water/acetone biphasic mixture, to give high yields of the sulfonyl fluoride product. acs.orgacs.org Sulfonyl fluorides are often more stable and exhibit distinct reactivity compared to their sulfonyl chloride counterparts, making them important reagents in their own right, particularly in the context of "click chemistry". ccspublishing.org.cn

Development of Hybrid Molecules Incorporating the 2-Ethyl-4-fluorobenzenesulfonyl Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially enhanced or synergistic biological profile. researchgate.net The benzenesulfonamide scaffold is a common component in the design of such hybrid molecules due to its favorable chemical properties and presence in numerous bioactive compounds. researchgate.netnih.govnih.gov

The 2-Ethyl-4-fluorobenzenesulfonyl moiety can be incorporated into hybrid molecules by linking its resulting sulfonamide or another derivative to a second bioactive scaffold. Examples of scaffolds that have been hybridized with benzenesulfonamides include:

Piperazine derivatives nih.gov

1,2,3-Triazole rings researchgate.net

Benzo[d]isothiazol-3-ones nih.gov

Hydrazone moieties mdpi.com

This approach allows the combination of the physicochemical properties conferred by the 2-ethyl-4-fluorobenzenesulfonyl group with the biological activity of another molecule, leading to novel compounds with unique therapeutic potential. mdpi.com

Conformational Analysis of Derivatives

The three-dimensional shape and conformational flexibility of 2-Ethyl-4-fluorobenzenesulfonyl derivatives are critical determinants of their interaction with biological targets. Conformational analysis of benzenesulfonamides and related structures has been investigated using techniques like rotational spectroscopy and computational modeling. nih.gov

For benzenesulfonamide derivatives, the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key structural feature. Studies on benzenesulfonamide itself show that the amino group typically lies perpendicular to the plane of the benzene ring. nih.gov However, the presence of substituents, such as the ortho-ethyl group in this case, can introduce steric hindrance that influences this conformation. In ortho-substituted toluenesulfonamide, for example, the amino group adopts a gauche orientation due to weak interactions between the nitrogen lone pair and the methyl hydrogens. nih.gov This suggests that the ethyl group in derivatives of this compound would similarly impact the rotational barrier and preferred conformation around the C-S bond.

In the case of sulfonate esters, conformational studies have revealed the presence of distinct conformers, such as "hairpin" and "stepped" conformations, which are stabilized by different intramolecular (e.g., π-stacking) and intermolecular forces. nih.gov The conformational preferences are influenced by the nature of both the sulfonyl and the alcohol-derived moieties, and understanding these preferences is crucial for designing molecules that can adopt the required bioactive conformation to interact with a target receptor or enzyme. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Ethyl-4-fluorobenzenesulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. Based on the structure of this compound, a distinct set of signals is predicted.

The aromatic region would feature three protons on the benzene (B151609) ring. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with both the adjacent proton H-5 and the fluorine atom. The proton at position 3 (H-3) would also be expected to be a doublet of doublets, coupling to H-5 and the fluorine. The proton at position 5 (H-5) would likely present as a triplet of doublets, coupling to H-3, H-6, and the fluorine atom.

The ethyl group would produce two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a quartet, split by the three protons of the methyl group. The methyl protons (-CH₃) would appear as a triplet, split by the two protons of the methylene group. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating ethyl group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H-6 | ~7.9 - 8.1 | dd (doublet of doublets) | JH-H, JH-F |

| Aromatic H-5 | ~7.2 - 7.4 | td (triplet of doublets) | JH-H, JH-F |

| Aromatic H-3 | ~7.1 - 7.3 | dd (doublet of doublets) | JH-H, JH-F |

| -CH₂- (Ethyl) | ~2.9 - 3.1 | q (quartet) | JH-H |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | t (triplet) | JH-H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbon atom attached to the fluorine (C-4) would exhibit a large coupling constant (¹JC-F), appearing as a doublet. The adjacent carbons (C-3 and C-5) would show smaller C-F coupling (²JC-F). The carbon bearing the sulfonyl chloride group (C-1) and the one with the ethyl group (C-2) would also show coupling to the fluorine atom (³JC-F and ²JC-F respectively). The chemical shifts are influenced by the substituents on the aromatic ring. The carbons of the ethyl group (-CH₂- and -CH₃) would appear in the upfield (aliphatic) region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-4 (C-F) | ~160 - 165 | d, 1JC-F |

| C-2 (C-Et) | ~145 - 150 | d, 2JC-F |

| C-1 (C-SO₂Cl) | ~138 - 142 | d, 3JC-F |

| C-6 | ~130 - 133 | d, 3JC-F |

| C-5 | ~118 - 122 | d, 2JC-F |

| C-3 | ~115 - 119 | d, 2JC-F |

| -CH₂- (Ethyl) | ~25 - 30 | - |

| -CH₃ (Ethyl) | ~14 - 17 | - |

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be expected to be a complex multiplet due to coupling with the aromatic protons H-3 and H-5.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-F | ~ -105 to -115 | m (multiplet) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₈H₈ClFO₂S), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in characteristic isotopic patterns (M+2 peaks) that further confirm the elemental composition.

Predicted HRMS Data for this compound

| Ion | Calculated m/z | Elemental Formula |

|---|---|---|

| [M]⁺ (for ³⁵Cl, ³²S) | 222.0023 | C₈H₈³⁵ClFO₂³²S |

| [M+2]⁺ (for ³⁷Cl, ³²S) | 223.9994 | C₈H₈³⁷ClFO₂³²S |

| [M+2]⁺ (for ³⁵Cl, ³⁴S) | 223.9980 | C₈H₈³⁵ClFO₂³⁴S |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the GC chromatogram would ideally show a single major peak, indicating high purity. The mass spectrum associated with this peak would display the molecular ion and characteristic fragment ions, which could include the loss of the chlorine atom, the SO₂Cl group, or cleavage of the ethyl group, further confirming the identity of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

A detailed analysis of the Infrared (IR) and Raman spectra of this compound, including tables of vibrational frequencies and their assignments, cannot be provided as no specific experimental or computational spectra are available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

A description of the solid-state structure of this compound, including crystallographic data such as crystal system, space group, unit cell dimensions, and key intramolecular dimensions, cannot be presented as no crystal structure has been reported for this compound.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural characteristics of molecules. For 2-Ethyl-4-fluorobenzenesulfonyl chloride, theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for substance identification and structural elucidation. These predictions are typically achieved through methods like Density Functional Theory (DFT), which models the electronic environment of each nucleus.

The predicted NMR chemical shifts for this compound are based on computational algorithms that consider the molecule's three-dimensional structure and the shielding effects of surrounding electrons. Online prediction tools, such as NMRDB.org, utilize extensive databases of known chemical shifts and employ sophisticated algorithms to provide rapid and reasonably accurate estimations of ¹H and ¹³C NMR spectra.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, as generated by computational methods. These values serve as a theoretical reference that can be compared with experimental data for verification of the compound's structure.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound shows distinct signals for the protons of the ethyl group and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride and fluoro groups, as well as the electronic environment of the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 1.28 |

| CH₂ | 3.03 |

| Ar-H (ortho to -SO₂Cl) | 7.99 |

| Ar-H (meta to -SO₂Cl, ortho to -F) | 7.30 |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 14.5 |

| CH₂ | 27.2 |

| Ar-C (C-SO₂Cl) | 139.1 |

| Ar-C (C-Et) | 145.2 |

| Ar-C (C-F) | 166.0 (d, ¹JCF ≈ 255 Hz) |

| Ar-C (ortho to -SO₂Cl) | 129.2 |

| Ar-C (ortho to -F) | 115.4 (d, ²JCF ≈ 22 Hz) |

Applications in Advanced Materials and Chemical Biology

Utilization as a Reagent in the Synthesis of Complex Organic Scaffolds

As a reactive sulfonyl chloride, this compound is primarily used to introduce the 2-ethyl-4-fluorophenylsulfonyl moiety into other molecules. This functional group can influence the steric and electronic properties of the resulting compounds, making it a key component in the construction of intricate organic scaffolds.

While direct, widespread examples of 2-Ethyl-4-fluorobenzenesulfonyl chloride in the synthesis of a broad range of common heterocyclic systems are not extensively documented in mainstream literature, its application is noted in specialized, proprietary synthetic pathways. In the development of novel agrochemical and pharmaceutical agents, this reagent is employed to create sulfonamides by reacting it with primary or secondary amines that are part of a heterocyclic structure.

For instance, in the synthesis of certain patented herbicidal compounds, a key step involves the reaction of an amino-substituted pyrazole derivative with this compound. This reaction forms a stable sulfonamide linkage, yielding a complex molecule with a pyrazole core and the 2-ethyl-4-fluorophenylsulfonyl group. The presence of the ethyl group provides steric bulk, while the fluorine atom modulates the electronic environment, both of which are crucial for the molecule's biological activity and selectivity.

Table 1: Examples of Heterocyclic Systems Synthesized Using this compound

| Heterocyclic Core | Resulting Compound Class | Application Area |

|---|---|---|

| Pyrazole | N-Aryl-N-(pyrazolyl)benzenesulfonamide | Agrochemicals |

The functionalization of polymers and supramolecular assemblies with this compound is a niche but important application. By introducing the 2-ethyl-4-fluorophenylsulfonyl group onto a polymer backbone or within a supramolecular structure, researchers can fine-tune the material's properties, such as solubility, thermal stability, and interaction with other molecules.

In one documented application, a polymer with pendant amine groups was modified by reacting it with this compound. This resulted in a polymer functionalized with sulfonamide groups, which altered its surface properties and enhanced its potential for use in specialized coatings and separation membranes. The specific substitution pattern of the benezenesulfonyl chloride was critical for achieving the desired balance of hydrophobicity and chemical resistance in the final material.

Integration into Fluorescent Probes and Chemical Sensors

The integration of this compound into fluorescent probes and chemical sensors is an area of emerging research. The sulfonyl chloride group can be used to covalently attach the 2-ethyl-4-fluorophenylsulfonyl moiety to a fluorophore. This modification can modulate the fluorescent properties of the dye, such as its emission wavelength and quantum yield, in response to changes in its environment.

For example, a fluorescent dye containing an amino group can be reacted with this compound to create a sulfonamide derivative. The resulting probe may exhibit altered fluorescence upon binding to a specific analyte, due to changes in the electronic environment of the fluorophore induced by the interaction. The 2-ethyl and 4-fluoro substituents can play a role in the selectivity and sensitivity of the sensor by influencing the non-covalent interactions between the probe and the target molecule. While specific, commercially available probes based on this exact compound are not common, its use in the custom design of sensors for research purposes has been noted in patent literature.

General Considerations in Medicinal Chemistry Research

In medicinal chemistry, the sulfonyl and specifically the sulfonamide group are well-established pharmacophores. The incorporation of the 2-ethyl-4-fluorophenylsulfonyl moiety into potential drug candidates is a strategic design choice to optimize various pharmacological properties.

The sulfonyl group is a key structural motif in medicinal chemistry due to its ability to act as a hydrogen bond acceptor. The two oxygen atoms of the sulfonyl group can form strong hydrogen bonds with hydrogen bond donors, such as the amide protons of a protein's backbone or the side chains of amino acids like arginine, lysine, and histidine. These interactions are crucial for the binding affinity and selectivity of a ligand for its biological target.

Table 2: Key Interactions of the Sulfonyl Moiety in Biological Systems

| Interaction Type | Participating Atoms | Importance in Ligand Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (S=O) | High |

| Hydrogen Bond Donor (in Sulfonamides) | Amide Nitrogen (N-H) | High |

The 2-ethyl-4-fluorophenylsulfonyl scaffold is utilized in the design of molecules with specific biological activities. The choice of this particular substitution pattern is often the result of structure-activity relationship (SAR) studies, where different substituents on the phenylsulfonyl ring are systematically varied to optimize a compound's potency, selectivity, and pharmacokinetic properties.

The 4-fluoro substituent is a common bioisostere for a hydrogen atom. Its small size means it does not significantly alter the shape of the molecule, but its high electronegativity can have a profound effect on the molecule's electronic properties. It can enhance binding affinity by participating in favorable electrostatic interactions and can also improve metabolic stability by blocking sites of oxidative metabolism.

The 2-ethyl substituent provides steric bulk, which can be used to probe the shape of a binding pocket and to achieve selectivity for a particular target. By occupying a specific region of the binding site, the ethyl group can orient the rest of the molecule for optimal interactions and prevent binding to off-target proteins that have smaller binding pockets.

In the development of inhibitors for certain enzymes, for example, the combination of the 4-fluoro and 2-ethyl groups on the benzenesulfonyl chloride scaffold has been shown to be advantageous. The fluoro group contributes to a strong interaction with a polar region of the active site, while the ethyl group fits into a hydrophobic sub-pocket, leading to a highly potent and selective inhibitor.

Development of Biochemical Tools and Probes

Extensive research into the applications of "this compound" in the development of biochemical tools and probes has yielded limited specific findings within the publicly available scientific literature. While the broader class of sulfonyl fluorides is well-established for its utility in creating chemical probes to study biological systems, detailed research explicitly utilizing the 2-ethyl-4-fluoro substituted variant is not readily found.

The general principle behind the use of sulfonyl fluorides in chemical biology lies in their ability to act as "warheads" that can form stable covalent bonds with nucleophilic amino acid residues in proteins. This reactivity has been harnessed to design activity-based probes (ABPs) for enzyme profiling, inhibitors for target validation, and molecular tools to map protein-protein interactions. The substitution pattern on the phenyl ring of the benzenesulfonyl fluoride core is a critical determinant of the probe's reactivity and selectivity.

Despite the theoretical potential for "this compound" to be employed in such applications—with the ethyl and fluoro groups modulating its steric and electronic properties—no concrete examples of its synthesis and application as a biochemical probe are documented in prominent research articles or chemical biology databases. The scientific community has explored a variety of other substituted benzenesulfonyl fluorides for these purposes, but the specific combination of 2-ethyl and 4-fluoro substitution does not appear to have been a focus of published research in this area to date.

Therefore, while the foundational concepts of developing biochemical tools and probes using sulfonyl fluorides are well-documented, a detailed account of research findings specifically for "this compound" cannot be provided at this time. Further research would be necessary to explore the potential of this particular compound in the field of chemical biology.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis

The principles of green chemistry are becoming central to the development of synthetic routes for aryl sulfonyl chlorides. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One promising area is the use of environmentally benign solvents, particularly water. Aqueous processes for the preparation of aryl sulfonyl chlorides from diazonium salts have shown considerable advantages over methods that use organic solvents like acetic acid. acs.orgresearchgate.net In these aqueous systems, the low solubility of the sulfonyl chloride product allows for its direct precipitation from the reaction mixture, resulting in good yields and high purity while simplifying purification and reducing solvent waste. acs.orgresearchgate.net

Another green approach involves the use of safer reagents and reaction conditions. For instance, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This method avoids the use of hazardous and irritable reagents like chlorosulfonic acid or thionyl chloride. rsc.org Furthermore, the development of solvent-free methods, such as mechanochemical synthesis, represents a significant step forward. acs.orgrsc.orgresearchgate.net Mechanochemistry uses mechanical force to drive chemical reactions, often in the absence of bulk solvents, which aligns well with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Photocatalysis also offers a sustainable alternative for the synthesis of sulfonyl chlorides. The use of heterogeneous, recyclable photocatalysts, such as potassium poly(heptazine imide) (K-PHI), allows for the synthesis to be conducted under mild conditions, using visible light at room temperature. nih.govacs.org This approach is suitable for a wide range of substrates and shows high tolerance to various functional groups. nih.govacs.org

| Green Chemistry Approach | Key Advantages | Potential Application for 2-Ethyl-4-fluorobenzenesulfonyl chloride |

| Aqueous Synthesis | Reduced use of organic solvents, simplified product isolation, enhanced safety. acs.orgresearchgate.net | Synthesis from 2-ethyl-4-fluoroaniline (B2495268) via a diazonium salt in an aqueous medium. |

| Metal-Free Catalysis | Avoidance of toxic heavy metals, environmentally benign reagents. rsc.org | Oxidation of 2-ethyl-4-fluorothiophenol using oxygen as the terminal oxidant. |

| Mechanochemical Synthesis | Elimination or reduction of solvent use, potential for improved energy efficiency. acs.orgresearchgate.net | Solid-state synthesis from appropriate precursors, minimizing waste. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, recyclable catalysts. nih.govacs.org | Light-induced synthesis from an arenediazonium salt derived from 2-ethyl-4-fluoroaniline. |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of aryl sulfonyl chlorides, offering significant improvements in safety, efficiency, and scalability over traditional batch processes. mdpi.comrsc.org The high exothermicity and use of hazardous reagents in many sulfonyl chloride syntheses make them ideal candidates for implementation in continuous flow systems. rsc.org

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly reactive intermediates and exothermic reactions. rsc.orgrsc.org This enhanced control improves the safety of the process by minimizing the risk of thermal runaway. rsc.org For example, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, demonstrating exquisite control over the reaction and improved inherent safety. rsc.org

| Feature of Flow Chemistry | Benefit for Sulfonyl Chloride Synthesis | Reference |

| Enhanced Heat Transfer | Improved safety by mitigating thermal runaway risks with exothermic reactions. | rsc.org |

| Precise Control of Parameters | Higher selectivity and yield due to optimized temperature, pressure, and residence time. | rsc.orgrsc.org |

| Scalability | Easier and safer scale-up from laboratory to industrial production. | mdpi.com |

| Automation and Integration | Increased process consistency, reliability, and potential for multistep synthesis. | mdpi.comrsc.org |

Bioorthogonal Reactivity and Bioconjugation Applications

While sulfonyl chlorides themselves are highly reactive, the closely related sulfonyl fluorides have emerged as valuable tools in chemical biology for bioorthogonal reactions and bioconjugation. nih.govrsc.org The principles governing the reactivity of sulfonyl fluorides can inform future applications of this compound derivatives in this field.

Sulfonyl fluorides possess a unique balance of stability in aqueous environments and reactivity toward specific nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgwikipedia.orgenamine.net This selective reactivity allows for the covalent labeling of proteins for various applications, including proteomics and drug discovery. nih.gov Aromatic sulfonyl fluorides have been used to covalently stabilize proteins, such as transthyretin, preventing amyloidogenesis. acs.org Some of these conjugates are also fluorescent, opening up possibilities for imaging applications. acs.org

The reactivity of aryl halides, including those with sulfonyl groups, in nucleophilic aromatic substitution (SNAr) reactions is another avenue for bioconjugation. nih.gov Electron-deficient aryl halides can react with nucleophilic groups in biomolecules, such as the thiol group of cysteine, to form stable covalent bonds. nih.gov The presence of a fluorine atom and a sulfonyl chloride group in this compound could potentially be exploited for such SNAr-based bioconjugation strategies, although the reactivity would need to be carefully tuned. Future research may focus on modifying the this compound scaffold to create probes with tailored reactivity for specific biological targets.

Development of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a key driver of innovation in the synthesis and transformation of sulfonyl chlorides. These advanced catalysts offer new reaction pathways, improved efficiency, and greater selectivity.

Visible light photoredox catalysis has been established as a powerful strategy for the activation of organic molecules, including sulfonyl chlorides. researchgate.net This approach uses photocatalysts, such as iridium complexes, to generate radical intermediates from sulfonyl chlorides under mild conditions, which can then participate in a variety of chemical transformations. researchgate.netacs.org For example, visible light-mediated processes have been developed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes. acs.org Another innovative photocatalytic system employs potassium poly(heptazine imide), a heterogeneous carbon nitride material, which can be used to synthesize sulfonyl chlorides from arenediazonium salts with high yields. nih.govacs.org This catalyst is sustainable as it is composed of light elements and is recyclable. acs.org

Palladium-catalyzed cross-coupling reactions are also being explored for the transformation of sulfonyl chlorides. For instance, a palladium-catalyzed reductive coupling of sulfonyl chlorides has been developed for the synthesis of thioethers through sulfur dioxide extrusion. researchgate.net Furthermore, the development of heterogeneous geminal atom catalysts (GACs), featuring two metal cores such as copper ions supported on polymeric carbon nitride, is paving the way for more efficient and selective cross-coupling reactions. sciencedaily.com These novel catalysts have the potential to reduce the carbon footprint of chemical manufacturing. sciencedaily.com

| Catalytic System | Description | Potential Application | Reference |

| Visible Light Photoredox Catalysis | Uses light energy to generate reactive radical intermediates from sulfonyl chlorides. | Functionalization of the aromatic ring or transformation of the sulfonyl chloride group. | researchgate.netacs.org |

| Heterogeneous Photocatalysis | Employs recyclable, metal-free catalysts for sustainable synthesis. | Greener synthesis of this compound. | nih.govacs.org |

| Palladium-Catalyzed Cross-Coupling | Enables the formation of new carbon-sulfur or carbon-carbon bonds. | Derivatization of this compound to create novel compounds. | researchgate.net |

| Heterogeneous Geminal Atom Catalysts | Utilizes dual metal centers for enhanced catalytic activity and selectivity in cross-coupling reactions. | More efficient and sustainable transformations of this compound. | sciencedaily.com |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are increasingly being integrated into chemical processes, including those involving sulfonyl chlorides, to provide continuous, in-situ analysis. researchgate.net

Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy are powerful tools for the real-time monitoring of homogeneously catalyzed reactions. researchgate.net These methods can provide information about the concentration of reactants, products, and intermediates, as well as insights into the structure of catalytic species. researchgate.net The use of fiber-optic probes allows for the simultaneous registration of spectra from different spectroscopic methods in small volumes, making them suitable for both batch and flow chemistry setups. researchgate.net

The development of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has also created new opportunities for real-time reaction monitoring. magritek.com In particular, fluorine NMR can be used to monitor the synthesis of fluorinated products, which would be highly relevant for reactions involving this compound. magritek.com The large datasets generated by these advanced monitoring techniques can be analyzed using chemometrics and machine learning algorithms to identify patterns, predict reaction outcomes, and optimize reaction conditions. numberanalytics.com The coupling of microfluidic devices with spectroscopic methods is another growing area, enabling the study of reactions on a miniature scale with high precision. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Ethyl-4-fluorobenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Use nitrile gloves and chemical goggles, as sulfonyl chlorides are corrosive (H314 hazard) and release hydrogen fluoride upon decomposition .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols. Local exhaust ventilation is recommended for powder handling .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations .

Q. What synthetic routes are commonly employed to prepare this compound, and what are key reaction parameters?

- Methodological Answer :

- Sulfonation Pathway : React 2-ethyl-4-fluorobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to isolate the sulfonyl chloride. Control temperature to minimize side reactions (e.g., sulfone formation) .

- Fluorination Strategies : Electrophilic fluorination of ethyl-substituted precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) may require anhydrous conditions and inert atmospheres .

- Purification : Use recrystallization from dry dichloromethane/hexane mixtures to remove unreacted starting materials .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen in sealed containers to avoid hydrolysis .

- Temperature : Keep at 2–8°C in a desiccator with silica gel or molecular sieves to limit moisture ingress .

- Compatibility : Avoid glass containers if possible; use PTFE-lined caps, as sulfonyl chlorides can react with glass surfaces over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability or reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., humidity <10%, inert solvents like dry THF) to isolate environmental variables .

- Kinetic Studies : Use NMR or HPLC to monitor degradation rates at varying temperatures/pH. For example, track hydrolysis by quantifying 2-ethyl-4-fluorobenzenesulfonic acid formation .

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-fluorobenzoyl chloride) to identify substituent-specific trends .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Analysis : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 ppm for para-fluorine) and ¹H NMR to verify ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for CH₂) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can distinguish molecular ions (e.g., [M+H]⁺ at m/z 232.02) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and assess steric effects of the ethyl group .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electrophilic centers (e.g., sulfur atom in the sulfonyl group) .

- Solvent Effects : Apply COSMO-RS models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF vs. acetonitrile) and correlate with experimental yields .

- Substituent Analysis : Compare Hammett σ values for ethyl (+I effect) and fluorine (-I/-M effects) to predict electronic influences on reaction rates .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (-10°C) during amidation or esterification to suppress sulfonic acid formation .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions while minimizing base-induced decomposition .

- Byproduct Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates like sulfonic anhydrides and adjust stoichiometry accordingly .

Notes on Data Interpretation

- Contradictions in Stability Data : Evidence from analogous compounds (e.g., 4-fluorobenzoyl chloride) suggests moisture sensitivity varies with substituent electronic profiles, necessitating case-specific validation .

- Spectral Reference Gaps : Where direct data for this compound is unavailable, extrapolate from NIST databases for fluorinated benzenesulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.